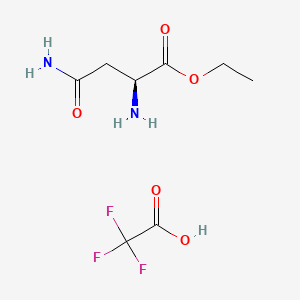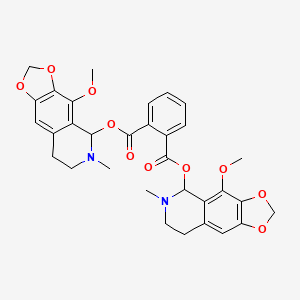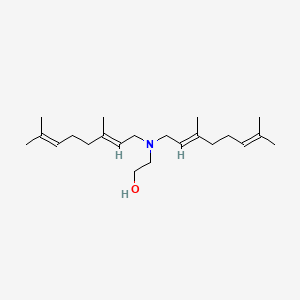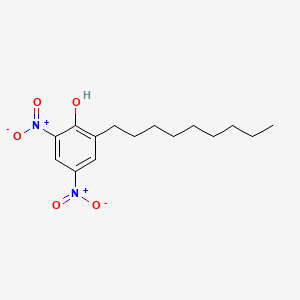
Phenol, 2,4-dinitro-6-nonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-6-nonylphenol is an organic compound with the molecular formula C15H22N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-nonylphenol typically involves the nitration of nonylphenol. The reaction is carried out using a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions .
Industrial Production Methods
Industrial production of 2,4-Dinitro-6-nonylphenol follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nonylphenol to the nitrating mixture under controlled conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions
2,4-Dinitro-6-nonylphenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of dinitroaniline derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of esters or ethers depending on the substituents used.
科学的研究の応用
2,4-Dinitro-6-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dinitro-6-nonylphenol involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in heat generation. This effect is due to the disruption of the proton gradient across the mitochondrial membrane .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Similar structure but lacks the nonyl group.
2,4-Dinitroanisole: Contains a methoxy group instead of a hydroxyl group.
2,4-Dinitro-6-sec-butylphenol: Contains a sec-butyl group instead of a nonyl group
Uniqueness
2,4-Dinitro-6-nonylphenol is unique due to the presence of the nonyl group, which imparts distinct physical and chemical properties. This structural difference influences its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications .
特性
CAS番号 |
4099-67-6 |
|---|---|
分子式 |
C15H22N2O5 |
分子量 |
310.35 g/mol |
IUPAC名 |
2,4-dinitro-6-nonylphenol |
InChI |
InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)11-14(15(12)18)17(21)22/h10-11,18H,2-9H2,1H3 |
InChIキー |
HQSOWTFKIVOSPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


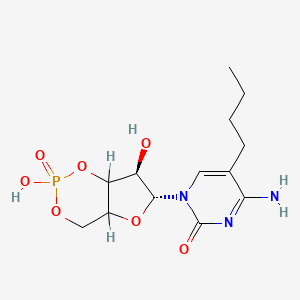
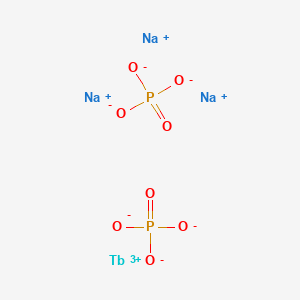

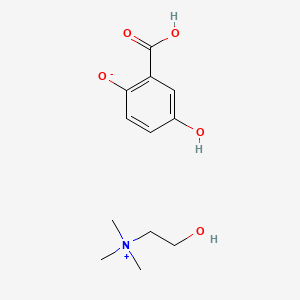
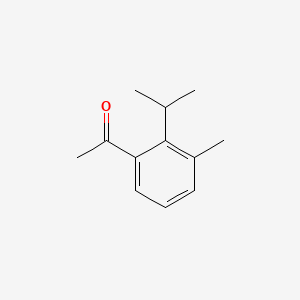
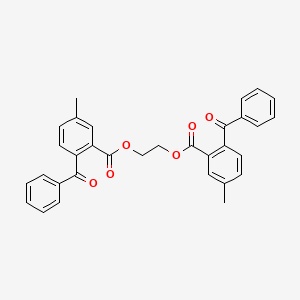
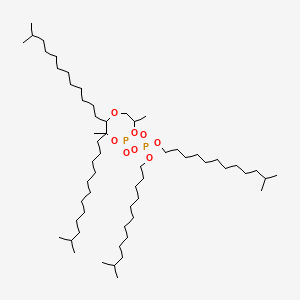
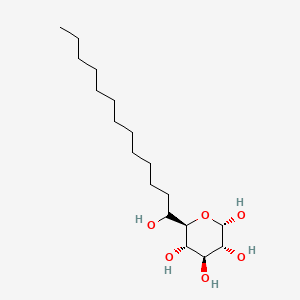
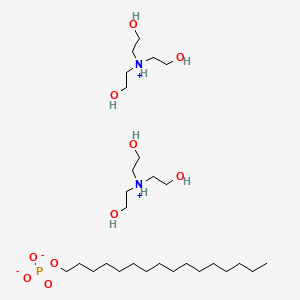
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
